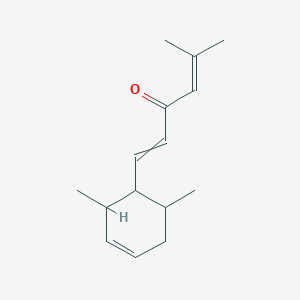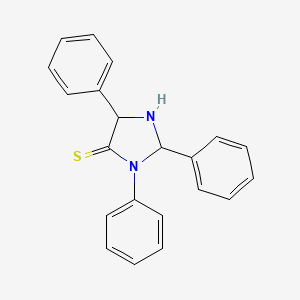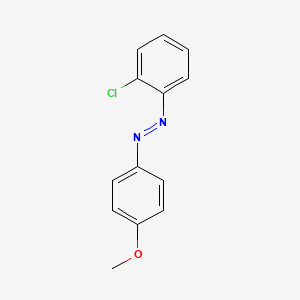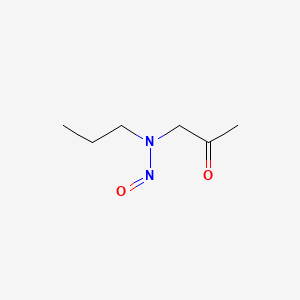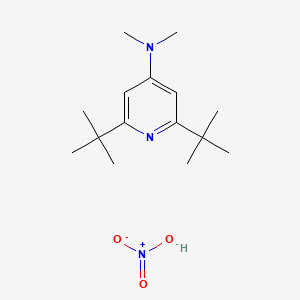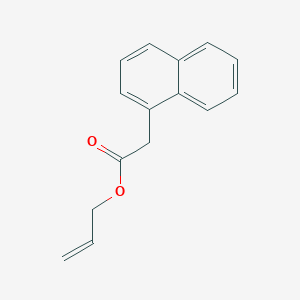
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, p-chlorophenyl compounds, and piperidine. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the p-chlorophenyl group.
Condensation reactions: to form the pyrimidine ring.
Hydroxamic acid formation: through the reaction of hydroxylamine with an ester or acyl chloride intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using agents like sodium borohydride.
Substitution: Halogenation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity through competitive or non-competitive binding.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine derivatives: Compounds with similar pyrimidine structures.
Hydroxamic acids: Compounds with hydroxamic acid functional groups.
Piperidine derivatives: Compounds containing the piperidine ring.
Uniqueness
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
42055-61-8 |
|---|---|
Formule moléculaire |
C17H19ClN4O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-6-piperidin-1-ylpyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-6-4-12(5-7-13)17-19-14(11-16(23)21-24)10-15(20-17)22-8-2-1-3-9-22/h4-7,10,24H,1-3,8-9,11H2,(H,21,23) |
Clé InChI |
XQKAYUQGQFPIFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



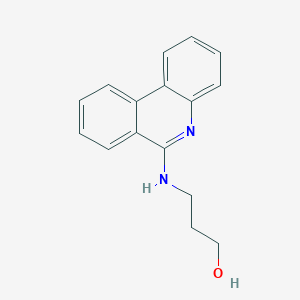

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

